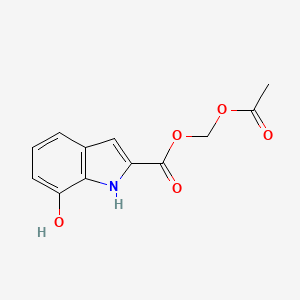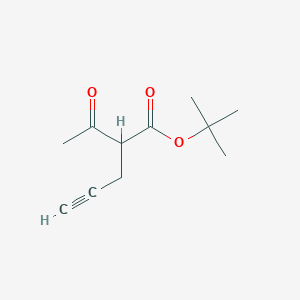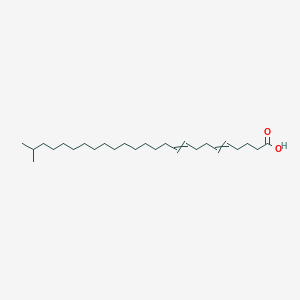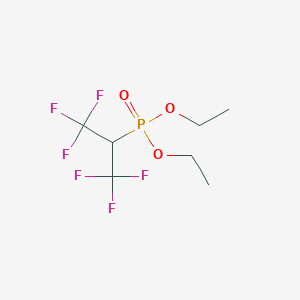
Diethyl bis(3-chloropropyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl bis(3-chloropropyl)propanedioate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ester groups and two 3-chloropropyl groups attached to a central propanedioate moiety. This compound is often used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion of diethyl malonate, which then undergoes nucleophilic substitution with the 3-chloropropyl halide .
Industrial Production Methods
Industrial production of diethyl bis(3-chloropropyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Common solvents used include ethanol and other alcohols, which facilitate the formation of the enolate ion .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl bis(3-chloropropyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chloropropyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Applications De Recherche Scientifique
Diethyl bis(3-chloropropyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the preparation of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of diethyl bis(3-chloropropyl)propanedioate primarily involves its reactivity as a nucleophile and electrophile. The enolate ion formed from the compound can participate in various nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and decarboxylation. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A simpler malonic ester with two ethyl groups instead of 3-chloropropyl groups.
Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl 3-chloropropylmalonate: A related compound with only one 3-chloropropyl group
Uniqueness
Diethyl bis(3-chloropropyl)propanedioate is unique due to the presence of two 3-chloropropyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The compound’s ability to undergo multiple types of reactions, such as nucleophilic substitution and decarboxylation, further distinguishes it from simpler malonic esters .
Propriétés
Numéro CAS |
79899-30-2 |
|---|---|
Formule moléculaire |
C13H22Cl2O4 |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
diethyl 2,2-bis(3-chloropropyl)propanedioate |
InChI |
InChI=1S/C13H22Cl2O4/c1-3-18-11(16)13(7-5-9-14,8-6-10-15)12(17)19-4-2/h3-10H2,1-2H3 |
Clé InChI |
QSQWCEIDFFOOBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCl)(CCCCl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)


![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)




![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
